molecular formula C13H18BrNO3 B13580692 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate

Cat. No.: B13580692
M. Wt: 316.19 g/mol
InChI Key: CLPIXUOHMVSETH-UHFFFAOYSA-N
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Description

This chemical entity, 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, is a synthetically valuable building block designed for advanced pharmaceutical research and development. The compound integrates a protected carbamate group and a reactive 2-bromo-1-hydroxyethyl side chain on the phenyl ring, making it a versatile intermediate for constructing more complex molecules . Carbamates are a critically important class of compounds in medicinal chemistry, known for their enhanced chemical and proteolytic stability compared to amides, which facilitates better permeability across cellular membranes . They are frequently employed as key structural motifs and peptide bond surrogates in the design of bioactive molecules . The specific molecular architecture of this compound, featuring both a bromo and a hydroxy functional group, suggests its primary application in convergent synthesis, where it can act as an electrophile in substitution reactions or be further functionalized. Its structure is particularly relevant in the synthetic pathways of phenyl carbamate derivatives, a class known to include compounds with significant biological activity . For instance, certain aminoalkyl phenylcarbamates are recognized as selective acetylcholinesterase inhibitors and have been developed into pharmaceuticals for treating neurological conditions . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7,11,16H,8H2,1-3H3,(H,15,17)

InChI Key

CLPIXUOHMVSETH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CBr)O

Origin of Product

United States

Preparation Methods

Use of Triphosgene

Triphosgene serves as a safer phosgene substitute, facilitating carbamate formation through in situ generation of isocyanates, which then react with alcohols or amines.

Reaction Pathway:

R-NH₂ + Triphosgene → R-N=C=O (isocyanate intermediate)
Followed by:
R-N=C=O + R'-OH → R-NH-CO-R'

Research Findings:

  • Efficient for synthesizing carbamates with high yields.
  • Suitable for complex molecules requiring mild conditions.

Activated Mixed Carbonate Methods

Use of p-Nitrophenyl Chloroformate

This reagent is extensively used to prepare activated carbonates, which then react with amines to form carbamates.

Procedure:

  • React p-nitrophenyl chloroformate with an alcohol in the presence of a base to generate the activated carbonate.
  • The activated carbonate then reacts with an amine to give the carbamate.

Data Table:

Reagent Solvent Base Yield (%) Reference
p-Nitrophenyl chloroformate DCM Triethylamine 85-90
Di(2-pyridyl) carbonate DMF Cesium carbonate 78-85

Use of N-Hydroxyimide and Benzotriazole Derivatives

These reagents provide high reactivity and stability, enabling efficient carbamate formation, especially in drug design applications.

Recent Methodologies for Carbamate Synthesis

CO₂-Based One-Pot Synthesis

A notable recent approach involves direct carbamate formation from primary amines, CO₂, and alkyl halides, often in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

Reaction Conditions:

  • Solvent: Anhydrous DMF
  • Temperature: ~50°C
  • CO₂ source: Bubbling into the reaction mixture

Reaction Scheme:

Primary amine + CO₂ + R-X → N-alkyl carbamate

Advantages:

  • Halogen-free, environmentally friendly
  • Shortened synthetic sequences
  • High selectivity and yields

Research Data:

Substrate Yield (%) Conditions Reference
Primary amines + CO₂ + alkyl halides 60-85 DMF, cesium carbonate, TBAI

Carbamate Formation via Direct Alkylation

This method involves the direct N-alkylation of pre-formed carbamates with alkyl halides, often using cesium carbonate to facilitate the reaction and minimize overalkylation.

Specific Synthesis of the Target Compound

Given the structural complexity of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate , a plausible synthetic route is:

  • Step 1: Synthesis of the phenyl carbamate core via reaction of 4-aminophenol with p-nitrophenyl chloroformate or triphosgene.
  • Step 2: Introduction of the 2-bromo-1-hydroxyethyl substituent through nucleophilic substitution or addition reactions, possibly involving halogenation or hydroxylation steps.
  • Step 3: Protection/deprotection strategies as needed, especially for the tert-butyl group, using acid or base conditions.

Data Tables Summarizing Preparation Methods

Method Reagents Conditions Yield Advantages References
Chloroformate reaction p-Nitrophenyl chloroformate + amine DCM, base, room temp 85-90% High yield, straightforward ,
Triphosgene method Triphosgene + amine Mild, room temp 80-88% Safer, scalable
Activated carbonate p-Nitrophenyl chloroformate + alcohol DCM, base 85% Efficient, versatile
CO₂-based synthesis Primary amine + CO₂ + alkyl halide DMF, 50°C 60-85% Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyethyl compound.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and hydroxyethyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in tert-Butyl Carbamates

The tert-butyl carbamate group is a common motif in medicinal and synthetic chemistry. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name (IUPAC) Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate 2-Bromo-1-hydroxyethyl ~300 (estimated) Potential intermediate for pharmaceuticals; bromine enables nucleophilic substitution. N/A (Target)
Carbamic acid, N-[[4-[3-[2,6-difluoro-3-[(propylsulfonyl)amino]benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-, 1,1-dimethylethyl ester Pyrrolopyridine, sulfonamide, difluoro groups ~650 (estimated) Raf kinase inhibitor; complex structure enhances target binding .
4-(N-Boc-amino)phenylboronic acid Boronic acid 237.06 Suzuki coupling reagent; boronic acid enables cross-coupling reactions .
Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester Chloro(hydroxyimino)methyl ~325 (estimated) Nitrile oxide precursor; reactive in cycloadditions .
1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate 4-Methylpiperazine 305.3 Pharmaceutical intermediate; piperazine enhances solubility .

Biological Activity

1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, also known as tert-butyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula: C15H22BrNO2
  • CAS Number: 1627722-63-7
  • Molecular Weight: 324.25 g/mol
  • Structure:
    Structure C tert butyl NC O OC6H4 Br C OH \text{Structure }\text{C}\text{ tert butyl }-\text{N}-\text{C O }-\text{O}-\text{C}_6\text{H}_4\text{ Br }-\text{C OH }

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • It is believed that the compound may inhibit certain enzymes, similar to other carbamate derivatives, which can affect various biochemical pathways in cells.
  • Antioxidant Properties:
    • Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially reducing oxidative stress in cells.
  • Cellular Signaling Modulation:
    • The presence of the bromo and hydroxy groups may influence cellular signaling pathways, affecting cell proliferation and apoptosis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally similar compounds to evaluate their safety profiles. For instance, compounds with similar functional groups were tested on various cell lines, including V79 cells.

CompoundCell LineIC50 (µM)Reference
Tert-butyl phenolsV79 fibroblasts15.4
Other carbamatesVariousVariable

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of phenolic carbamates, it was found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The presence of halogenated groups was noted to enhance this activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

A related compound was tested for its cytotoxic effects on cancer cell lines. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, suggesting potential use in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling reactions under inert atmospheres. For example, analogs like N-(1-Methoxy-1-phenylmethyl)-p-bromophenyl carbamate are synthesized via activation of carboxylic acids with reagents like DPPA (diphenylphosphoryl azide), followed by nucleophilic substitution with brominated phenols. Key variables include solvent choice (e.g., THF), temperature (reflux conditions), and stoichiometric ratios. Purification via silica gel chromatography (e.g., 80:20 hexane/ethyl acetate) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with specific shifts for carbamate and bromo-hydroxyethyl groups (e.g., δ 7.50–7.05 ppm for aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M + Na]+ with <1.1 ppm error). IR spectroscopy can identify carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent undesired reactions. Personal protective equipment (PPE) and fume hoods are mandatory. Safety Data Sheets (SDS) for analogs emphasize non-hazardous classification but recommend avoiding inhalation and skin contact. Storage at 2–8°C in airtight containers preserves stability .

Advanced Research Questions

Q. How can reaction mechanisms involving the bromo-hydroxyethyl group be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents) or kinetic studies (variable-temperature NMR) can track intermediates. Computational tools like DFT (Density Functional Theory) model transition states. For example, CRDC subclass RDF2050112 emphasizes reactor design for studying reaction fundamentals .

Q. What strategies resolve contradictions in synthetic yields or spectral data?

  • Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., reagent purity, humidity). Replicate reactions under controlled conditions and use statistical tools (ANOVA) to analyze variability. Cross-validate spectral data with independent techniques (e.g., X-ray crystallography) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–6 weeks monitor degradation via HPLC. pH-dependent hydrolysis is assessed in buffered solutions (pH 1–13), with LC-MS identifying breakdown products. CRDC subclass RDF2050107 (powder/particle technology) guides physical stability assessments .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Molecular dynamics simulations (e.g., COMSOL Multiphysics) model solvent interactions. QSAR (Quantitative Structure-Activity Relationship) predicts bromine’s electrophilic behavior. AI-driven platforms optimize reaction pathways without physical trials .

Q. How can the compound’s potential as a biochemical probe be evaluated?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition) screen activity. Fluorescence tagging tracks cellular uptake. Structural analogs in and suggest non-medical applications, requiring strict adherence to ethical guidelines for biological testing .

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